molecular formula C15F31I B13741110 Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- CAS No. 3248-63-3

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)-

Cat. No.: B13741110
CAS No.: 3248-63-3
M. Wt: 896.01 g/mol
InChI Key: CCRYUWIVRLYGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)-: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodotetradecane derivative. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .

Preparation Methods

The synthesis of Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- involves several steps:

    Fluorination: The starting material, tetradecane, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions. This is typically achieved using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3).

    Iodination: The partially fluorinated tetradecane is then subjected to iodination using iodine (I2) or iodine monochloride (ICl) to introduce the iodine atom at the desired position.

Chemical Reactions Analysis

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- undergoes various chemical reactions:

Scientific Research Applications

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trifluoromethyl group further enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- can be compared with other similar compounds:

    Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodo-: This compound has one additional fluorine atom, making it even more resistant to chemical reactions.

Properties

CAS No.

3248-63-3

Molecular Formula

C15F31I

Molecular Weight

896.01 g/mol

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)tetradecane

InChI

InChI=1S/C15F31I/c16-1(13(39,40)41,14(42,43)44)2(17,18)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)15(45,46)47

InChI Key

CCRYUWIVRLYGBO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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